![molecular formula C22H22N2O4S B11176512 2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B11176512.png)
2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of sulfonamide compounds and contains a benzamide moiety.
- The compound’s systematic name indicates that it consists of a phenoxy group, a propylsulfamoyl group, and a phenylbenzamide group.
2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide: C20H22N2O4S
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the public domain. industrial production methods likely involve multistep organic synthesis.
- Researchers may use various chemical reactions, such as amide formation, sulfonation, and aromatic substitution, to synthesize this compound.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: This compound’s unique structure may find applications in designing new ligands, catalysts, or materials.
Biology and Medicine: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal potential therapeutic applications.
Industry: It might serve as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
- The exact mechanism of action for this compound remains unknown due to limited publicly available information.
- Further research is needed to identify its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have access to a specific list of similar compounds at the moment. researchers can compare its structure and properties with related sulfonamides and benzamides.
Properties
Molecular Formula |
C22H22N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-2-16-23-29(26,27)19-14-12-17(13-15-19)24-22(25)20-10-6-7-11-21(20)28-18-8-4-3-5-9-18/h3-15,23H,2,16H2,1H3,(H,24,25) |
InChI Key |
FRVSVJXAHDFUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


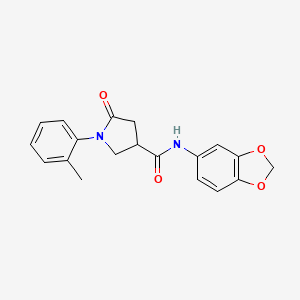
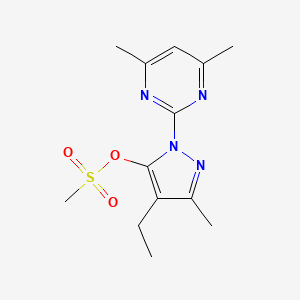
![2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11176445.png)
![2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B11176456.png)
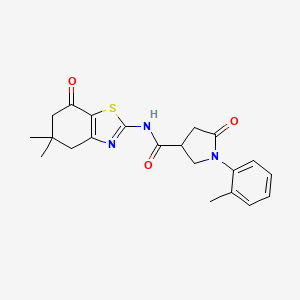
![Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11176467.png)
![ethyl oxo(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11176473.png)
![3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11176475.png)
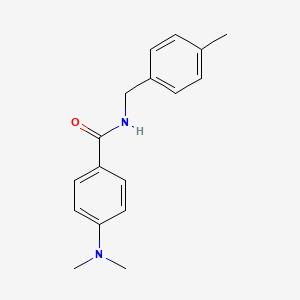
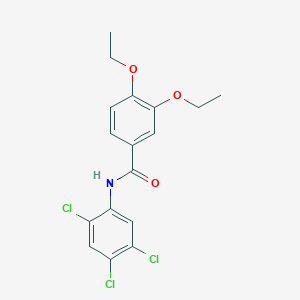
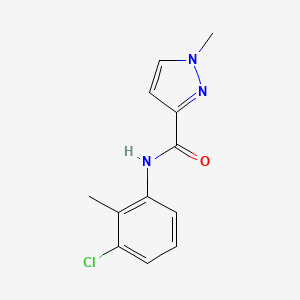
![methyl 5-(4-hydroxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11176493.png)

![1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11176509.png)
